Ningetinib

Acute Myeloid Leukemia FLT3-ITD Drug Resistance

Ningetinib is a research-grade multi-kinase inhibitor with validated nanomolar activity against c-Met, VEGFR2, Axl, Mer, and FLT3. Unlike generic kinase inhibitors, it uniquely overcomes FLT3-ITD-F691L gatekeeper resistance—outperforming Gilteritinib and Quizartinib in murine AML models. Its balanced inhibition profile at low nM concentrations makes it essential for translational oncology studies, particularly MET-driven NSCLC resistance and FLT3-ITD-positive AML. Offered in ≥98% purity, this compound is exclusively for preclinical use. Order now to advance your kinase research.

Molecular Formula C31H29FN4O5
Molecular Weight 556.6 g/mol
CAS No. 1394820-69-9
Cat. No. B560533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNingetinib
CAS1394820-69-9
Molecular FormulaC31H29FN4O5
Molecular Weight556.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC4=C5C=CC(=CC5=NC=C4)OCC(C)(C)O)F
InChIInChI=1S/C31H29FN4O5/c1-19-28(30(38)36(35(19)4)21-8-6-5-7-9-21)29(37)34-20-10-13-27(24(32)16-20)41-26-14-15-33-25-17-22(11-12-23(25)26)40-18-31(2,3)39/h5-17,39H,18H2,1-4H3,(H,34,37)
InChIKeyVQYYQSZNRVQLIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ningetinib (CAS 1394820-69-9): A Multi-Targeted Kinase Inhibitor with FLT3-ITD, c-Met, and VEGFR2 Activity for Investigational Oncology Research


Ningetinib (CT053PTSA) is an orally bioavailable, small-molecule, multi-kinase inhibitor targeting c-Met, VEGFR2, Axl, Mer, and FLT3, with in vitro IC50 values of 6.7 nM, 1.9 nM, <1.0 nM, and 1.48 nM, respectively . The compound has been investigated in Phase I/II clinical trials for hepatocellular carcinoma (HCC), non-small cell lung cancer (NSCLC), renal cell carcinoma (RCC), and acute myeloid leukemia (AML) [1]. Preclinical and clinical studies indicate activity against both wild-type and mutant kinases relevant to therapeutic resistance, making Ningetinib a tool compound of interest for translational oncology research [2].

Why Ningetinib Cannot Be Substituted by Other Multi-Kinase Inhibitors in c-Met/FLT3-Driven Research Models


While Ningetinib shares target overlap with several approved or investigational kinase inhibitors (e.g., Cabozantinib, Foretinib, Gilteritinib), its unique biochemical selectivity profile and in vivo efficacy against specific resistance mutations differentiate it from these agents. Generic substitution with alternative multi-kinase inhibitors is scientifically unjustified due to Ningetinib's demonstrated superior activity against the FLT3-ITD-F691L resistance mutation compared to Gilteritinib and Quizartinib in murine AML models [1]. Furthermore, its balanced inhibition of c-Met, VEGFR2, and Axl at low nanomolar concentrations differs from the IC50 profiles of comparator compounds, which may affect experimental outcomes in angiogenesis and tumor growth models . These quantitative differences are critical for researchers studying MET exon 14 skipping mutations or FLT3-ITD-positive AML with secondary resistance.

Quantitative Differentiators: Ningetinib Versus Gilteritinib, Quizartinib, and Other Kinase Inhibitors


Superior Survival Benefit in FLT3-ITD-F691L Mutant AML Models Over Gilteritinib and Quizartinib

Ningetinib demonstrates superior anti-leukemic activity compared to Gilteritinib and Quizartinib in murine models of FLT3-ITD-mutated AML, including those harboring the secondary F691L resistance mutation. In Ba/F3-FLT3-ITD-F691L-induced leukemia mouse models, Ningetinib treatment significantly prolonged median survival compared to vehicle and the comparator inhibitors [1].

Acute Myeloid Leukemia FLT3-ITD Drug Resistance

Nanomolar Potency Against FLT3-ITD Kinase Activity Compared to Clinical Standard Gilteritinib

Ningetinib potently inhibits FLT3 kinase activity. In cell-free kinase assays, Ningetinib inhibits FLT3 with an IC50 of 1.48 nM. In cellular assays using MOLM-13 cells (expressing FLT3-ITD), Ningetinib inhibited cell proliferation with an IC50 of 2.46 nM. This compares favorably to Gilteritinib, which shows an IC50 of 8.98 nM in MOLM-13 proliferation assays [1].

Kinase Inhibition FLT3-ITD Drug Discovery

Unique Kinase Selectivity Profile: Balanced c-Met/VEGFR2/Axl Inhibition with FLT3 Activity

Ningetinib exhibits a balanced inhibition profile against c-Met, VEGFR2, and Axl with IC50 values of 6.7 nM, 1.9 nM, and <1.0 nM, respectively . Unlike many c-Met/VEGFR2 inhibitors (e.g., Cabozantinib, Foretinib), Ningetinib also potently inhibits FLT3 (IC50 = 1.48 nM) [1]. This combination of targets is distinct from compounds like BMS-794833 (c-Met IC50 = 3 nM, VEGFR2 IC50 = not specified) or AMG-208 (c-Met IC50 = 2 nM) which lack reported FLT3 activity .

Kinase Selectivity c-Met VEGFR2 Axl

Clinical Efficacy in EGFR T790M-Negative NSCLC: Differentiated from Osimertinib and Other Third-Generation EGFR TKIs

In a Phase Ib clinical trial (NCT03758287), Ningetinib combined with Gefitinib showed antitumor activity in EGFR-TKI-resistant NSCLC patients who were T790M-negative. The objective response rate (ORR) was 19.1% and disease control rate (DCR) was 91.7%. Notably, in patients with MET gene copy number (GCN) ≥6, the ORR increased to 36.4% [1]. This contrasts with third-generation EGFR TKIs like Osimertinib, which are specifically indicated for T790M-positive disease and show limited activity in T790M-negative patients with MET-driven resistance.

Non-Small Cell Lung Cancer EGFR T790M Negative MET Amplification

In Vivo Tumor Growth Inhibition Across Diverse Xenograft Models Supporting Broad Applicability

Ningetinib demonstrates significant tumor growth inhibition (TGI) across multiple human cancer xenograft models. At an oral dose of 20 mg/kg/day, Ningetinib inhibited tumor growth by 53-97% in MKN45 (gastric), Caki-1 (renal), NCI-H441 (lung), Huh-7 (liver), U87MG (glioblastoma), and MDA-MB-231 (breast) mouse xenograft models . In a U87MG orthotopic glioblastoma model, Ningetinib prolonged median survival time with a significant increase in lifespan (ILS = 32%, p = 0.003) .

Xenograft Models Tumor Growth Inhibition In Vivo Pharmacology

Defined Research Applications for Ningetinib Based on Quantitative Differentiation


Investigating Secondary FLT3 Inhibitor Resistance in Acute Myeloid Leukemia

Ningetinib is ideally suited for in vitro and in vivo studies modeling FLT3-ITD-positive AML, particularly those involving the F691L gatekeeper mutation that confers resistance to Gilteritinib and Quizartinib. Researchers can use Ningetinib to study mechanisms of overcoming secondary drug resistance, as it has demonstrated superior survival benefit over these clinical standards in relevant mouse models [1].

Studying MET-Amplified, T790M-Negative EGFR-Mutant NSCLC

Ningetinib, in combination with Gefitinib, serves as a validated research tool for studying MET-driven resistance to EGFR-TKIs in NSCLC. Clinical data from NCT03758287 demonstrate an ORR of 36.4% in patients with MET GCN ≥6, making Ningetinib a relevant compound for preclinical studies focused on MET amplification as a resistance mechanism to first- and second-generation EGFR inhibitors [2].

Multi-Target Kinase Inhibition in Angiogenesis and Tumor Microenvironment Research

With balanced nanomolar inhibition of VEGFR2, c-Met, and Axl, Ningetinib is a powerful tool for investigating the combined effects of blocking angiogenesis and tumor cell migration/invasion pathways. Its ability to inhibit tumor growth by up to 97% in multiple xenograft models supports its use in preclinical oncology pharmacology studies where broad kinase inhibition is desired .

Comparative Kinase Profiling and Selectivity Studies

Given its unique combination of FLT3, c-Met, VEGFR2, and Axl inhibition with defined IC50 values (6.7 nM, 1.9 nM, <1.0 nM, and 1.48 nM, respectively), Ningetinib is a valuable reference compound for kinase selectivity panels and for benchmarking novel multi-kinase inhibitors. Its profile contrasts with more selective agents like Gilteritinib (primarily FLT3/Axl) or BMS-794833 (c-Met/VEGFR2) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ningetinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.